N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxin core linked via an acetamide group to a sulfanyl-substituted pyrazolo[1,5-a][1,3,5]triazin-4-one moiety. The benzodioxin scaffold contributes to metabolic stability and lipophilicity, while the pyrazolo-triazinone ring system is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The methyl and phenyl substituents on the triazinone ring likely modulate steric and electronic properties, influencing target binding and solubility.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-19(14-5-3-2-4-6-14)20-24-21(25-22(29)27(20)26-13)32-12-18(28)23-15-7-8-16-17(11-15)31-10-9-30-16/h2-8,11H,9-10,12H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKEFZOPUEEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
| Compound Name | Core Structure | Substituents/R-Groups | Biological Activity | Synthesis Pathway |
|---|---|---|---|---|
| Target Compound | Benzodioxin + Pyrazolo-triazinone | 7-methyl, 8-phenyl | Inferred kinase/antimicrobial activity | Likely via Suzuki coupling or SNAr |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin + Sulfonamide | 4-chlorophenyl, 3,5-dimethylphenyl | Antibacterial/antifungal | Sulfonylation + acetamide coupling |
| N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | Oxadiazole + Indole | Indole-methyl, substituted phenyl | Anticancer (inferred) | Oxadiazole-thiol intermediate |
| CAS 1223946-78-8 (Triazolo-pyrazinone analogue) | Benzodioxin + Triazolo-pyrazinone | 2-methoxyphenyl | Unspecified (structural analogue) | Custom synthesis (Arctom Scientific) |
Key Differences :
- Core Heterocycles: The target compound’s pyrazolo-triazinone differs from sulfonamides (), oxadiazoles (), and triazolo-pyrazinones (). These cores dictate distinct electronic profiles and hydrogen-bonding capabilities, affecting target selectivity .
- Substituents: The 7-methyl and 8-phenyl groups on the triazinone may enhance hydrophobic interactions compared to the 4-chlorophenyl sulfonamide in or the methoxyphenyl in .
- Biological Activity: While sulfonamide derivatives () show marked antifungal activity, pyrazolo-triazinones are often explored for kinase inhibition due to their ATP-mimetic properties.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
Insights :
- The target compound’s low solubility (inferred from high LogP) may limit bioavailability, necessitating formulation optimization.
- Sulfonamide derivatives exhibit lower LogP and higher solubility, correlating with their efficacy in aqueous microbiological assays .
Research Findings and Implications
- Antimicrobial Potential: While direct data on the target compound is lacking, structural parallels to ’s sulfonamides suggest possible activity against Gram-positive bacteria. The pyrazolo-triazinone’s rigid structure may improve target binding compared to flexible sulfonamides.
- Kinase Inhibition: Pyrazolo-triazinones are known to inhibit kinases like CDK2 or Aurora A. The 8-phenyl group may enhance affinity for hydrophobic kinase pockets, analogous to triazolo-pyrazinones in .
- Toxicity Profile : The absence of hemolytic data for the target compound warrants caution; sulfonamide derivatives in show low hemolysis, but sulfur-containing groups (e.g., sulfanyl) may alter membrane interactions.
Q & A
Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?
Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrazolo[1,5-a][1,3,5]triazin-4-one core via cyclization of substituted hydrazine derivatives with carbonyl-containing precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions. Sodium hydride or potassium carbonate is often used as a base to deprotonate the thiol group .
- Step 3: Coupling with the 2,3-dihydro-1,4-benzodioxin-6-amine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane or THF .
Key Considerations: Monitor reactions with TLC and characterize intermediates via -NMR and IR spectroscopy to confirm functional group transformations .
Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- HPLC-MS: Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
- Multinuclear NMR: Assign signals for the benzodioxin (δ 4.2–4.5 ppm, OCHCHO), pyrazolo-triazine (δ 8.1–8.3 ppm, aromatic protons), and acetamide (δ 2.1 ppm, CHCO) moieties .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the sulfanyl bridge) using single-crystal diffraction data .
Advanced: How can Design of Experiments (DoE) optimize reaction yields and minimize side-product formation?
Answer:
- Variables: Test solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios of thiol to acetamide precursor) .
- Statistical Models: Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design might reveal that yields peak at 60°C with 1.1 equivalents of thiol .
- Validation: Confirm reproducibility across 3–5 independent trials and analyze variance (ANOVA) to ensure model robustness .
Advanced: How should researchers address contradictory reports on the compound’s enzyme inhibition potency?
Answer:
- Orthogonal Assays: Compare results from fluorometric (e.g., fluorescence polarization) and radiometric (e.g., -ATP incorporation) assays to rule out methodological artifacts .
- Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing 7-methyl with 7-ethyl) to assess if potency variations are structure-dependent .
- Molecular Dynamics Simulations: Model binding interactions with the enzyme’s active site to identify critical residues (e.g., hydrogen bonds with the triazine ring) that may explain discrepancies .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: Calculate Fukui indices to identify electrophilic centers (e.g., the sulfur atom in the sulfanyl group) prone to oxidation or substitution .
- Solvent Effects: Simulate reaction pathways in explicit solvent models (e.g., water or ethanol) using COSMO-RS to account for solvation energy barriers .
- Validation: Correlate computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants for hydrolysis) .
Basic: What are the primary biological targets investigated for this compound?
Answer:
- Kinase Inhibition: Screened against serine/threonine kinases (e.g., PKA, PKC) due to structural similarity to ATP-competitive inhibitors .
- GPCR Modulation: Tested for affinity toward adenosine A receptors, leveraging the benzodioxin moiety’s role in receptor binding .
- Antimicrobial Activity: Evaluated against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with mixed results requiring further validation .
Advanced: How can researchers elucidate the mechanism of thiol-disulfide exchange reactions involving this compound?
Answer:
- Spectroscopic Probes: Use -labeled acetamide groups to track bond cleavage via -NMR .
- Stopped-Flow Kinetics: Measure transient intermediates (e.g., disulfide radicals) under anaerobic conditions .
- Isotopic Labeling: Introduce isotopes to distinguish between nucleophilic substitution and radical-mediated pathways .
Basic: What stability profiles should be assessed during formulation studies?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for lyophilization) .
- Photolytic Degradation: Expose to UV light (λ = 254 nm) and monitor via HPLC for photooxidation products (e.g., sulfoxide derivatives) .
- pH Sensitivity: Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 phosphate buffer) .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Substituent Variation: Replace the 8-phenyl group with electron-withdrawing (e.g., 8-CF) or donating (e.g., 8-OCH) groups to modulate kinase binding .
- Bioisosteric Replacement: Substitute the benzodioxin ring with a benzofuran or chromone scaffold to reduce off-target effects on cytochrome P450 enzymes .
- Pharmacophore Mapping: Overlay crystal structures of target proteins to identify non-essential regions for truncation (e.g., shortening the acetamide chain) .
Advanced: What strategies validate the compound’s synergistic effects in combination therapies?
Answer:
- Isobologram Analysis: Quantify synergy ratios (e.g., CI < 1) when co-administered with cisplatin in cancer cell lines .
- Transcriptomic Profiling: Use RNA-seq to identify upregulated/downregulated pathways (e.g., apoptosis or DNA repair) in combination vs. monotherapy .
- In Vivo Models: Test efficacy in xenograft mice, adjusting dosing schedules to minimize toxicity while maintaining synergistic tumor suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
